(S)-N-Piperidin-3-yl-acetamide
Description
Overview of Piperidine (B6355638) Derivatives in Chemical Biology
Piperidine, a six-membered heterocyclic ring containing a nitrogen atom, is a structural motif of immense importance in the field of life sciences. ontosight.ai Piperidine derivatives are a class of compounds that have been extensively studied for their diverse pharmacological activities. ontosight.airesearchgate.net These activities include anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory properties. researchgate.netajchem-a.com The piperidine skeleton is known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net This makes piperidine and its derivatives a privileged scaffold in medicinal chemistry and drug design. nih.govnih.gov Over the past five years, more than 7,000 papers related to piperidine have been published, highlighting the intense research interest in this area. nih.gov
Importance of Chiral Piperidines in Medicinal Chemistry Research
The introduction of chirality into a molecule can significantly influence its biological activity. thieme-connect.com Chiral piperidine scaffolds are prevalent cores in a large number of active pharmaceuticals. thieme-connect.comthieme-connect.comresearchgate.net The specific three-dimensional arrangement of atoms in chiral molecules allows for better adaptability to protein-binding sites, which can lead to enhanced biological activities and selectivity. thieme-connect.com The study of the stereochemistry of piperidine scaffolds has been a topic of great interest since the late 20th century and has recently become a hot topic. thieme-connect.com
Rationale for Academic Investigation of (S)-N-Piperidin-3-yl-acetamide
The specific compound, this compound, is a chiral derivative of piperidine that serves as a valuable subject for academic investigation for several reasons. As a building block, it is utilized in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. evitachem.com The acetamide (B32628) group and the chiral center at the 3-position of the piperidine ring present opportunities for diverse chemical modifications and the exploration of structure-activity relationships.
The functional groups present in this compound, namely the acetamide and the secondary amine within the piperidine ring, allow for a variety of chemical reactions. For instance, the chloroacetyl group in a related compound can act as an electrophile for nucleophilic substitution, and the acetamide group can undergo hydrolysis. evitachem.com Such reactivity makes these compounds versatile intermediates in organic synthesis.
Furthermore, due to its structural features, this compound and its analogues are investigated for their potential therapeutic effects. For example, piperidine-based acetamides are explored for their ability to modulate enzymes and receptors, making them candidates for neurological and oncological therapies. The "S" configuration of this particular enantiomer is crucial, as different stereoisomers can exhibit distinct pharmacological properties. Therefore, the academic investigation of this compound contributes to the fundamental understanding of how chirality and specific functional groups on the piperidine scaffold influence chemical reactivity and biological function.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXSCZDWARFWAW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Enantioselective Strategies for S N Piperidin 3 Yl Acetamide
Enantioselective Synthesis of (S)-N-Piperidin-3-yl-acetamide
Achieving the desired (S)-stereochemistry at the C3 position of the piperidine (B6355638) ring is the most critical challenge in synthesizing the target compound. This is accomplished through various asymmetric synthesis strategies that establish the chiral center either before or during the formation of the heterocyclic ring.
A primary strategy for obtaining enantiomerically pure this compound is to start with an enantiopure precursor, namely (S)-3-aminopiperidine. Several methods exist to produce this key intermediate.
Biocatalytic Methods: Enzyme-catalyzed reactions offer high stereoselectivity under mild conditions. One powerful approach is the use of ω-transaminases for the asymmetric amination of a ketone precursor. For example, (S)-1-Boc-3-aminopiperidine has been synthesized efficiently in a continuous flow system using an immobilized ω-transaminase, achieving high conversion and excellent enantiopurity. acs.org Another biocatalytic strategy involves multi-enzyme cascades. Variants of galactose oxidase and imine reductase have been used to convert N-Cbz-protected L-ornithinol, derived from the natural amino acid L-ornithine, into L-3-N-Cbz-aminopiperidine with high enantiopurity. semanticscholar.orgrsc.org
Resolution of Racemates: A classical approach involves synthesizing racemic 3-aminopiperidine or its N-acetylated derivative and then separating the enantiomers. This is often done by forming diastereomeric salts with a chiral acid, such as dibenzoyl-(D)-tartaric acid. google.com The diastereomers, having different physical properties, can then be separated by crystallization, followed by liberation of the desired enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Synthesis from Chiral Pool: Starting from readily available chiral molecules, such as amino acids, is another viable route. For instance, (R)-2,5-diaminopentanoic acid (D-ornithine) can be converted through esterification, cyclization, and reduction to yield (R)-3-aminopiperidine. google.com Similarly, L-ornithine can serve as a precursor for the (S)-enantiomer. semanticscholar.orgrsc.org
Chiral auxiliaries are reusable chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com After the desired chiral center is created, the auxiliary is cleaved and can be recovered.
In the context of piperidine synthesis, an oxazolidinone chiral auxiliary, popularized by David Evans, can be acylated with a suitable precursor. illinoisstate.edu The bulky auxiliary then sterically directs the approach of a nucleophile or electrophile in a subsequent reaction, such as alkylation or conjugate addition, thereby setting the stereochemistry of a new chiral center. illinoisstate.edu For the synthesis of a 3-substituted piperidine, a strategy could involve the asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated system attached to a chiral auxiliary, followed by cyclization to form the piperidine ring. The final step would be the removal of the auxiliary to yield the enantiomerically enriched product. This method provides excellent control over the stereochemistry, often leading to high diastereoselectivity. rsc.orgrsc.orgacs.org
Asymmetric catalysis involves using a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral synthesis.
Asymmetric Hydrogenation: One of the most powerful methods for creating chiral piperidines is the asymmetric hydrogenation of pyridine (B92270) derivatives. nih.gov This involves reducing the aromatic pyridine ring using a chiral transition-metal catalyst (often based on rhodium, ruthenium, or iridium) under a hydrogen atmosphere. The chiral ligands coordinated to the metal center control the facial selectivity of the hydrogenation, leading to a highly enantioenriched piperidine product. nih.gov
Catalytic Asymmetric Cycloadditions and Annulations: The piperidine ring can be constructed directly through catalytic asymmetric cycloaddition reactions. For instance, a highly enantioselective [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine (B1218219), can furnish functionalized piperidine derivatives with very good stereoselectivity. acs.org
Rhodium-Catalyzed Asymmetric Carbometalation: A modern approach involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. This process can be part of a three-step sequence starting from pyridine: (i) partial reduction to a dihydropyridine, (ii) Rh-catalyzed asymmetric functionalization (e.g., reductive Heck reaction with a boronic acid), and (iii) a final reduction to the piperidine. This strategy provides access to a wide variety of enantioenriched 3-substituted piperidines with excellent enantioselectivity. snnu.edu.cnnih.gov
The table below highlights some enantioselective strategies for the synthesis of chiral 3-substituted piperidines.
| Strategy | Key Reagent/Catalyst | Precursor | Key Transformation | Outcome | Reference |
|---|---|---|---|---|---|
| Biocatalysis | ω-Transaminase | 1-Boc-piperidin-3-one | Asymmetric Amination | High conversion (>95%), high enantiomeric excess. | acs.org |
| Biocatalysis Cascade | Galactose Oxidase / Imine Reductase | N-Cbz-L-ornithinol | Oxidation-Cyclization-Reduction | High enantiopurity. | semanticscholar.orgrsc.org |
| Classical Resolution | Dibenzoyl-(D)-tartaric acid | rac-3-Aminopiperidine | Diastereomeric Salt Crystallization | Separation of enantiomers. | google.com |
| Asymmetric Catalysis | Chiral Phosphine Catalyst | Imines and Allenes | [4+2] Annulation | Good to excellent stereoselectivity. | acs.org |
| Asymmetric Catalysis | Rh-Catalyst with Chiral Ligand | Dihydropyridines | Asymmetric Reductive Heck Reaction | High yield and excellent enantioselectivity. | snnu.edu.cnnih.gov |
| Chemo-enzymatic | Amine Oxidase / Ene-Imine Reductase | N-substituted tetrahydropyridines | One-pot cascade dearomatization | Stereo-defined 3-substituted piperidines. | nih.gov |
Asymmetric Catalysis in Piperidine Core Formation
Transition Metal-Catalyzed Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for producing chiral piperidine derivatives from prochiral N-heteroaromatic precursors like pyridines. This approach directly establishes the desired stereocenter during the reduction of the aromatic ring. The synthesis of (S)-3-aminopiperidine can be achieved by the asymmetric hydrogenation of 3-aminopyridine (B143674) or a suitable derivative.
The reaction typically involves a chiral catalyst composed of a transition metal (commonly Rhodium or Ruthenium) and a chiral phosphine ligand. The choice of ligand is critical for achieving high enantioselectivity. Research has demonstrated the efficacy of Rhodium catalysts paired with Josiphos-type ligands for the highly enantioselective hydrogenation of 3-substituted pyridinium (B92312) salts. unimi.it In one study, the hydrogenation of N-benzyl-3-phenylpyridinium bromide using a Rh-Josiphos catalyst system resulted in the corresponding chiral piperidine with up to 90% enantiomeric excess (ee). unimi.it
For the synthesis of 3-aminopiperidine, a common precursor is 3-aminopyridine. To enhance reactivity and control selectivity, the amino group is often first protected, for example, as an N-acetyl derivative. google.com The hydrogenation of N-acetyl-3-aminopyridine to racemic N-acetyl-3-aminopiperidine has been shown to proceed with over 98% conversion using a palladium on carbon (Pd/C) catalyst. google.com To render this process asymmetric, a chiral catalyst system is required. A notable example in a related system is the large-scale synthesis of cis-4-amino-3-fluoro-1-methylpiperidine, which utilized a Rh(NBD)₂BF₄ catalyst with a Walphos 003 ligand to achieve >99% ee. acs.org
A plausible asymmetric hydrogenation strategy for a precursor to (S)-3-aminopiperidine is summarized in the table below.
| Precursor | Catalyst System | Pressure (bar) | Temperature (°C) | Enantiomeric Excess (ee) | Reference |
| N-Benzylated 3-Substituted Pyridinium | Rh(cod)₂OTf / Josiphos J002-2 | 50 | 50 | Up to 90% | unimi.it |
| N-Benzyl-4-amino-5-fluoro-tetrahydropyridine | Rh(NBD)₂BF₄ / Walphos 003 | Not specified | Not specified | >99% | acs.org |
Once the enantiopure (S)-3-aminopiperidine is obtained, the final acylation step to yield this compound is a standard amide bond formation.
Buchwald–Hartwig Cross-Coupling for Stereocenter Introduction
The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction fundamental to the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While widely used for coupling amines with aryl halides, its intramolecular variant offers a pathway to synthesize cyclic amines, including piperidines. rsc.orgresearchgate.net Furthermore, asymmetric versions of this reaction can be employed to establish stereocenters, either through desymmetrization of a prochiral starting material or via kinetic resolution of a racemic mixture. snnu.edu.cnresearchgate.net
A conceptual strategy for synthesizing the chiral piperidine core of this compound could involve an intramolecular Buchwald–Hartwig reaction. This would start with an acyclic precursor containing a leaving group (e.g., a halide) and an amine moiety, positioned to facilitate a ring-closing C-N coupling. By using a chiral palladium catalyst (e.g., a palladium source with a chiral phosphine ligand like BINAP), the cyclization could proceed enantioselectively to favor the (S)-enantiomer.
Alternatively, an asymmetric Buchwald-Hartwig reaction could be applied in a kinetic resolution scenario. In this approach, a racemic mixture of a protected 3-halo-piperidine could be reacted with an amine source using a substoichiometric amount of a chiral palladium catalyst. The catalyst would selectively react with one enantiomer of the racemic starting material at a faster rate, leaving the unreacted substrate enriched in the other enantiomer. While powerful, developing a highly selective catalyst system for this specific transformation remains a significant synthetic challenge.
Chiral Resolution Techniques for this compound
Chiral resolution is a common and practical approach that begins with a racemic mixture of 3-aminopiperidine, which is then separated into its constituent enantiomers. The final acylation step is performed on the isolated (S)-enantiomer.
Diastereomeric Salt Formation and Crystallization
This classical resolution technique remains one of the most industrially viable methods for obtaining single enantiomers of chiral amines. wikipedia.org The process involves reacting racemic 3-aminopiperidine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.
By carefully selecting the chiral acid and the crystallization solvent, one of the diastereomeric salts can be induced to precipitate preferentially from the solution. The solid salt is then isolated by filtration, and the chiral acid is removed by treatment with a base to liberate the enantiomerically pure amine.
Derivatives of tartaric acid are among the most frequently used resolving agents for amines. ccspublishing.org.cn For the resolution of racemic 3-aminopiperidine, dibenzoyl-(D)-tartaric acid (D-DBTA) has proven effective. google.com The reaction forms the less soluble (R)-3-aminopiperidine-dibenzoyl-(D)-tartaric acid salt, which crystallizes from the solution, leaving the desired (S)-enantiomer enriched in the mother liquor.
| Resolving Agent | Target Enantiomer | Solvent System | Yield/Purity | Reference |
| Dibenzoyl-(D)-tartaric acid (D-DBTA) | (R)-isomer salt | Isopropyl alcohol/water | Not specified | google.com |
| (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) | (R)-isomer | 90% tert-butyl alcohol | 99.5% yield, 99.6% ee | researchgate.net |
| N-tosyl-(S)-phenylalanine | (R)- and (S)-isomers | Not specified | High efficiency via dielectrically controlled resolution | researchgate.net |
Chromatographic Chiral Separation Methods
Chromatographic techniques provide a powerful alternative to crystallization for the separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques employed.
For HPLC analysis of 3-aminopiperidine, a derivatization step is often necessary because the parent compound lacks a strong UV chromophore, making detection difficult. google.comgoogle.com The racemic amine is reacted with a derivatizing agent to attach a chromophore-containing group. This can be done with an achiral agent, followed by separation on a chiral column, or with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. A common method involves pre-column derivatization with para-toluenesulfonyl chloride (PTSC), with the resulting sulfonamides being separated on a polysaccharide-based CSP like Chiralpak AD-H. researchgate.netnih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a preferred "green" alternative to HPLC for chiral separations. selvita.com SFC uses supercritical CO₂ as the main mobile phase, which reduces the consumption of organic solvents, shortens analysis times, and often provides superior separation efficiency. chromatographyonline.comeuropeanpharmaceuticalreview.com Polysaccharide-based CSPs are widely used and have proven effective for separating a broad range of chiral compounds, including amines, in SFC systems.
| Technique | Column (CSP) | Mobile Phase | Derivatization Agent | Resolution | Reference |
| HPLC | Chiralpak AD-H | 0.1% Diethylamine (B46881) in Ethanol | para-Toluene sulfonyl chloride (PTSC) | >4.0 | nih.gov |
| HPLC | Crownpak™ CR+ | 95:5 HClO₄ (pH=1):MeOH | None (Direct detection with RI) | Baseline | google.com |
| HPLC | Not specified (C18) | Acetonitrile (B52724)/Water gradient | Benzoyl chloride | Baseline | google.com |
| SFC | Polysaccharide-based | CO₂ / Alcohol modifier (e.g., Methanol) | None (Direct) | High | selvita.comeuropeanpharmaceuticalreview.com |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be applied to both the formation of the chiral intermediate and the final acylation step.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a key green chemistry technology that utilizes microwave irradiation to heat reactions. This method often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.com
The final step in the synthesis of this compound is the N-acylation of (S)-3-aminopiperidine. This amide bond formation is well-suited for microwave assistance. The reaction can be performed by treating (S)-3-aminopiperidine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in a suitable solvent within a sealed microwave reactor. The focused heating provided by microwaves can accelerate the acylation, often completing the reaction in minutes rather than hours. nih.gov This approach not only saves time and energy but can also be performed under solvent-free conditions, further enhancing its green credentials. mdpi.com
For instance, a general procedure for microwave-assisted acylation involves heating a mixture of the amine and the acylating agent (e.g., an acid chloride) in a solvent like pyridine or acetonitrile at elevated temperatures (e.g., 140°C) for a short duration (e.g., 5-15 minutes). nih.govnih.gov This rapid and efficient method is highly applicable to the final step of the target molecule's synthesis.
Solvent-Free or Environmentally Benign Solvent Systems in the Synthesis of this compound
The growing emphasis on green chemistry principles has spurred the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents. For the synthesis of this compound, this focus translates to exploring solvent-free reaction conditions and the use of environmentally benign solvent systems. Research in this area is primarily directed at the key steps of the synthesis: the formation of the chiral piperidine ring and the subsequent amidation.
Enantioselective Synthesis of the (S)-3-Aminopiperidine Precursor
A cornerstone of a green synthesis for this compound is the environmentally sound production of its chiral precursor, (S)-3-aminopiperidine. Biocatalysis has emerged as a powerful tool in this regard, offering high enantioselectivity under mild, aqueous conditions.
One notable advancement is the use of multi-enzyme cascades. For instance, a one-pot reaction employing variants of galactose oxidase and imine reductase has been successfully used for the conversion of N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine. rsc.orgrsc.orgnih.gov This enzymatic approach is advantageous as it can prevent the racemization of sensitive intermediates and produces the desired enantiomer with high purity. rsc.orgrsc.org
Furthermore, the development of continuous flow systems represents a significant step towards sustainable production. An efficient synthesis of (S)-1-Boc-3-aminopiperidine has been achieved using an immobilized ω-transaminase in a continuous flow setup. acs.org This method boasts a high conversion rate in a short residence time, highlighting its potential for large-scale, environmentally friendly manufacturing. acs.org These enzymatic strategies provide a green pathway to the key chiral amine intermediate necessary for the synthesis of this compound.
| Enzyme System | Substrate | Product | Solvent System | Key Findings |
| Galactose Oxidase & Imine Reductase Cascade | N-Cbz-protected L-lysinol | L-3-N-Cbz-aminopiperidine | Aqueous Buffer (e.g., NaPi buffer, pH 7.5) | One-pot reaction prevents racemization; produces high enantiopurity product. rsc.orgrsc.org |
| Immobilized ω-Transaminase | 1-Boc-3-oxopiperidine | (S)-1-Boc-3-aminopiperidine | Aqueous Buffer | Continuous flow system achieves >95% conversion with short residence time. acs.org |
Solvent-Free and Green Solvent Amidation Strategies
The final step in the synthesis of this compound is the formation of the amide bond. Traditional amidation methods often rely on stoichiometric activating agents and volatile organic solvents, generating significant waste. ucl.ac.uk In contrast, modern green chemistry approaches focus on direct amidation under solvent-free conditions or in benign solvents.
Solvent-free amidation has been successfully achieved through various methods. One such approach involves the use of a sodium tert-butoxide (NaOtBu) mediated reaction between an ester and an amine, which can proceed at room temperature. rsc.org Another effective solvent-free method utilizes microwave irradiation with a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) to directly couple a carboxylic acid and an amine. nih.gov This microwave-assisted protocol is rapid and efficient, often yielding highly pure products without the need for chromatographic purification. nih.gov
Enzymatic methods also offer a green alternative for the amidation step. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been employed to catalyze the direct formation of amides from carboxylic acids and amines. nih.gov These reactions can be conducted in environmentally friendly solvents like cyclopentyl methyl ether, and they typically result in high conversions and yields, simplifying product isolation. nih.gov The bio-based solvent Cyrene™ has also been demonstrated as a viable green alternative to traditional dipolar aprotic solvents for the synthesis of amides from acid chlorides and amines. rsc.org
| Method | Reactants | Catalyst/Reagent | Solvent | Key Findings |
| NaOtBu-mediated Amidation | Ester and Amine | Sodium tert-butoxide | Solvent-free | Proceeds at room temperature with good to excellent yields. rsc.org |
| Microwave-assisted Amidation | Carboxylic Acid and Amine | Ceric Ammonium Nitrate (catalytic) | Solvent-free | Rapid, high-yielding, and often avoids the need for purification. nih.gov |
| Enzymatic Amidation | Carboxylic Acid and Amine | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether | High conversion and yields with simplified product isolation. nih.gov |
| Amidation in Bio-based Solvent | Acid Chloride and Amine | None specified | Cyrene™ | A green alternative to toxic solvents like DMF and DCM. rsc.org |
By combining the biocatalytic synthesis of the chiral piperidine precursor with a solvent-free or green solvent-based amidation, a more sustainable and environmentally responsible route to this compound can be achieved.
Spectroscopic and Advanced Structural Characterization of S N Piperidin 3 Yl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule such as (S)-N-Piperidin-3-yl-acetamide, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals, their multiplicities (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) between them would allow for the assignment of each proton to its specific position in the structure.
Based on the structure of this compound, one would anticipate signals corresponding to the acetyl methyl protons, the amide N-H proton, the methine proton at the stereocenter (C3), and the methylene (B1212753) protons of the piperidine (B6355638) ring. The chirality at the C3 position would render the adjacent methylene protons diastereotopic, leading to more complex splitting patterns.
A representative, though hypothetical, data table for the ¹H NMR spectrum is presented below. It is important to note that these are expected values and have not been experimentally verified from available public data.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |
| CH₃ (acetyl) | ~1.9 - 2.1 | s | - |
| N-H (amide) | ~7.5 - 8.5 | d | J ≈ 7-9 |
| H-3 (methine) | ~3.8 - 4.2 | m | - |
| H-2eq, H-6eq | ~2.9 - 3.2 | m | - |
| H-2ax, H-6ax | ~2.5 - 2.8 | m | - |
| H-4eq, H-5eq | ~1.7 - 2.0 | m | - |
| H-4ax, H-5ax | ~1.4 - 1.7 | m | - |
| N-H (piperidine) | Broad signal | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, signals would be expected for the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and the five distinct carbon atoms of the piperidine ring.
A hypothetical data table for the ¹³C NMR spectrum is provided below for illustrative purposes.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (amide) | ~169 - 172 |
| C-3 (methine) | ~45 - 50 |
| C-2, C-6 | ~44 - 48 |
| C-4, C-5 | ~25 - 35 |
| CH₃ (acetyl) | ~23 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the protons within the piperidine ring and the coupling between the amide N-H and the H-3 proton.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton spectrum.
Despite the power of these techniques, specific experimental 2D NMR data for this compound is not available in the public domain.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
N-H stretching: A sharp band around 3300 cm⁻¹ for the secondary amide N-H bond. The piperidine N-H would also show a stretching vibration in this region, possibly broader.
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the piperidine ring and the acetyl methyl group.
C=O stretching (Amide I band): A strong, sharp absorption band typically in the range of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group.
N-H bending (Amide II band): A band in the region of 1510-1570 cm⁻¹ resulting from the in-plane bending of the N-H bond coupled with C-N stretching.
C-N stretching: This vibration would appear in the fingerprint region of the spectrum.
A summary of expected characteristic IR absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| N-H (Amide) | Stretching | ~3300 | Medium-Strong |
| N-H (Piperidine) | Stretching | ~3250-3350 | Medium, Broad |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium-Strong |
| C=O (Amide I) | Stretching | 1630-1680 | Strong |
| N-H (Amide II) | Bending | 1510-1570 | Medium-Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. For this compound, a Raman spectrum would also show characteristic bands for the various functional groups. Often, symmetric vibrations and bonds involving non-polar groups give rise to strong Raman signals. For instance, the C-C and C-H vibrations of the piperidine ring would be expected to be clearly visible. However, specific experimental Raman data for this compound is not publicly available.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a wealth of structural information can be obtained.
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the analyte with high-energy electrons, typically 70 eV, causing ionization and extensive fragmentation. This process generates a unique fragmentation pattern that serves as a molecular fingerprint.
For this compound (C₇H₁₄N₂O), the molecular ion (M•+) would be expected at an m/z of 142. The fragmentation is predicted to be directed by the two key functional groups: the piperidine ring and the acetamide (B32628) side chain. Key fragmentation pathways would likely include:
Alpha-cleavage: The cleavage of bonds adjacent to the nitrogen atom in the piperidine ring is a common pathway for cyclic amines. This would lead to the loss of radicals and the formation of stable iminium ions.
Amide fragmentation: The acetamide group can undergo cleavage. A characteristic peak would be the acetyl cation [CH₃CO]⁺ at m/z 43. Another common fragmentation is the cleavage of the C-N bond, which could lead to a piperidin-3-amine (B1201142) fragment ion.
Loss of the side chain: Cleavage of the bond between the piperidine ring and the acetamide nitrogen would result in a fragment corresponding to the piperidine ring itself.
A hypothetical table of major fragments is presented below.
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 142 | [C₇H₁₄N₂O]•⁺ (Molecular Ion) | Ionization of the parent molecule |
| 99 | [C₅H₉N₂]⁺ | Loss of the acetyl group ([CH₃CO]•) |
| 84 | [C₅H₁₀N]⁺ | Cleavage and loss of the acetamide group |
| 70 | [C₄H₈N]⁺ | Ring fragmentation of the piperidine moiety |
| 43 | [C₂H₃O]⁺ | Formation of the acylium ion ([CH₃CO]⁺) |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is crucial for confirming the identity of a compound and distinguishing it from others with the same nominal mass.
The theoretical monoisotopic mass of this compound is 142.11061 Da. An HRMS experiment, typically using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would aim to measure the mass of the protonated molecule, [M+H]⁺. The expected exact mass for this ion would be 143.11789 Da. Confirmation that the experimentally measured mass is within a very narrow tolerance (typically <5 ppm) of the theoretical mass provides strong evidence for the compound's elemental formula, C₇H₁₅N₂O⁺.
| Ion Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |
| [M] | C₇H₁₄N₂O | 142.11061 |
| [M+H]⁺ | C₇H₁₅N₂O⁺ | 143.11789 |
| [M+Na]⁺ | C₇H₁₄N₂ONa⁺ | 165.09983 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺, at m/z 143.1) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This allows for the establishment of fragmentation pathways and provides greater confidence in structural assignments.
For the [M+H]⁺ ion of this compound, key fragmentation events under CID would likely involve the loss of neutral molecules such as ammonia (B1221849) (NH₃) or water (H₂O), and cleavage of the amide bond.
Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 143.1):
Loss of Ammonia (NH₃): A primary fragmentation could be the loss of ammonia from the protonated piperidine ring, leading to a product ion at m/z 126.1.
Loss of Acetamide: The neutral loss of the acetamide group (CH₃CONH₂) would result in a fragment ion at m/z 84.1, corresponding to the protonated aminopiperidine ring structure.
Cleavage of Amide Bond: Similar to EI-MS, the formation of the acylium ion at m/z 43.0 is a plausible pathway.
These fragmentation patterns provide specific structural information that confirms the connectivity of the atoms within the molecule.
X-ray Crystallography for Absolute Stereochemistry and Conformation
While mass spectrometry confirms the molecular formula and connectivity, X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining the absolute stereochemistry and preferred conformation of a molecule. Although a crystal structure for this compound has not been reported in the literature, the methodology and expected outcomes can be described.
To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
For a chiral molecule like this compound, this technique would definitively confirm the (S) configuration at the C3 stereocenter. The analysis would also reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would be expected that the piperidine ring adopts a stable chair conformation, which is the lowest energy state for such six-membered rings. The acetamide substituent at the C3 position would likely occupy an equatorial position to minimize steric hindrance.
| Structural Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal (a, b, c, α, β, γ). |
| Space Group | The symmetry elements present within the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the asymmetric unit. |
| Bond Lengths & Angles | Exact measurements of the distances and angles between atoms. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule, such as the ring pucker. |
| Absolute Stereochemistry | Unambiguous assignment of the (S) configuration at the chiral center. |
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions.
In a hypothetical crystal structure of this compound, the presence of hydrogen bond donors (the amide N-H and the secondary amine N-H) and hydrogen bond acceptors (the carbonyl oxygen and the secondary amine nitrogen) would lead to the formation of a robust hydrogen-bonding network. It is highly probable that intermolecular hydrogen bonds would form between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, a common motif in the crystal structures of amides. Furthermore, the secondary amine could act as both a donor and an acceptor, potentially linking molecules into chains or sheets, thereby stabilizing the crystal lattice. Analysis of these interactions is crucial for understanding the physical properties of the solid material.
Crystal Packing and Intermolecular Interactions Analysis
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, researchers can identify key intermolecular contacts, such as hydrogen bonds and van der Waals interactions. The color-coding on the dnorm map highlights areas of close contact, providing a clear picture of the molecular packing environment.
Despite the utility of this method, no published studies were found that specifically apply Hirshfeld surface analysis to the crystal structure of this compound. Consequently, no data tables or detailed research findings on its intermolecular interactions derived from this technique can be presented.
Stereochemical Investigations and Chiral Purity Analysis of S N Piperidin 3 Yl Acetamide
Determination of Enantiomeric Excess (ee)
The enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. For chiral amines and their derivatives, such as (S)-N-Piperidin-3-yl-acetamide, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining ee.
The general approach involves the separation of the enantiomers on a chiral column, where the differential interaction between each enantiomer and the CSP leads to different retention times. The relative peak areas in the resulting chromatogram are then used to quantify the proportion of each enantiomer and calculate the enantiomeric excess.
In cases where the analyte lacks a suitable chromophore for UV detection, a pre-column derivatization step is often employed. researchgate.netnih.gov A chiral or achiral derivatizing agent that introduces a chromophore can be reacted with the amine. If an achiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral HPLC column. For piperidine-3-amine, a precursor to the title compound, derivatization with para-toluene sulfonyl chloride (PTSC) has been successfully used to introduce a chromophore, allowing for accurate determination of enantiomeric purity by chiral HPLC. researchgate.netnih.gov
Table 1: General Parameters for Chiral HPLC Method Development for Piperidine (B6355638) Derivatives
| Parameter | Description | Typical Conditions |
| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives) on a silica (B1680970) support. |
| Mobile Phase | A mixture of a non-polar solvent and a polar modifier. | n-Hexane/Isopropanol, n-Hexane/Ethanol with additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) to improve peak shape. |
| Detection | UV-Vis Detector | Wavelength selected based on the chromophore of the analyte or its derivative. |
| Flow Rate | Rate at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min. |
| Temperature | Column temperature. | Ambient or controlled (e.g., 25 °C). |
Impact of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological targets such as enzymes and receptors, which are themselves chiral. It is a well-established principle in pharmacology that the stereochemistry of a drug molecule can have a profound impact on its biological activity. mdpi.com One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects.
For piperidine-containing compounds, which are prevalent in many pharmaceuticals, the orientation of substituents on the piperidine ring dictates the binding affinity and efficacy at their biological targets. While specific studies on the differential biological activity of the (S) and (R) enantiomers of N-Piperidin-3-yl-acetamide are not widely reported, research on other chiral molecules demonstrates that stereoisomers can have significantly different pharmacological profiles. For example, in some instances, one enantiomer of a compound has been shown to have a modestly higher extent of reaction with biological macromolecules. acs.org The precise fit of the (S)-enantiomer into a specific binding pocket would be the basis for its unique biological activity.
Conformational Analysis of the Piperidine Ring and Acetamide (B32628) Moiety
The piperidine ring typically adopts a chair conformation to minimize steric strain. In substituted piperidines, the substituents can occupy either an axial or an equatorial position. The preferred conformation is influenced by a variety of steric and electronic factors. For 3-substituted piperidines, the substituent's preference for the equatorial position is a general rule to avoid 1,3-diaxial interactions.
The conformational equilibrium can be studied using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. nih.gov In NMR, the coupling constants between protons on the piperidine ring can provide information about their dihedral angles and thus the ring's conformation.
Table 2: Key Factors Influencing Piperidine Ring Conformation
| Factor | Description |
| Steric Hindrance | Repulsive interactions between atoms. Substituents generally prefer the less crowded equatorial position. |
| 1,3-Diaxial Interactions | Steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. |
| Torsional Strain | Strain due to eclipsing bonds. The chair conformation minimizes torsional strain. |
| Electronic Effects | Interactions between dipoles and electrostatic effects, which can influence the preference of polar substituents. nih.gov |
Diastereomer Purity Assessment
In syntheses involving more than one chiral center, the formation of diastereomers is possible. The assessment of diastereomeric purity is crucial, as diastereomers have different physical and chemical properties and can exhibit different biological activities.
For substituted piperidines, diastereomeric purity is typically assessed using NMR spectroscopy or chromatographic methods. In ¹H NMR spectroscopy, the diastereomers will often show distinct signals for at least some of their protons, and the ratio of the integrals of these signals can be used to determine the diastereomeric ratio (d.r.). nih.gov
Chromatographic techniques such as HPLC or Gas Chromatography (GC), often on an achiral stationary phase, can also be used to separate and quantify diastereomers. The separation is possible due to the different physical properties of the diastereomers, which lead to different interactions with the stationary phase.
Computational Chemistry and Theoretical Studies on S N Piperidin 3 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of (S)-N-Piperidin-3-yl-acetamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. imist.manih.gov This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. For this compound, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.netrsc.org
The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. In this compound, the piperidine (B6355638) ring is expected to adopt a stable chair conformation. The N-acetamide substituent at the C3 position can exist in either an axial or equatorial position, with the equatorial conformation generally being more energetically favorable due to reduced steric hindrance. The optimized geometry is the foundation for subsequent calculations of other molecular properties.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.35 Å |
| Bond Length | C-C (ring) | ~1.54 Å |
| Bond Length | C-N (ring) | ~1.47 Å |
| Bond Angle | O=C-N (amide) | ~122° |
| Bond Angle | C-N-C (ring) | ~112° |
| Dihedral Angle | H-N-C-C (ring) | ~178° (equatorial) |
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity and electronic properties. youtube.comwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comlupinepublishers.com A smaller energy gap suggests higher reactivity. mdpi.com
For this compound, the HOMO is likely localized on the piperidine nitrogen and the amide group, which are the most electron-rich regions. The LUMO is expected to be distributed over the carbonyl group of the acetamide (B32628) moiety, which is the most electron-deficient part. The HOMO-LUMO gap can be used to predict the molecule's susceptibility to nucleophilic and electrophilic attack.
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | 1.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 8.0 | High kinetic stability, low reactivity |
Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. xisdxjxsu.asiaphyschemres.org The MESP map displays regions of negative electrostatic potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are prone to nucleophilic attack. physchemres.org
In the MESP map of this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for interaction with electrophiles or hydrogen bond donors. The hydrogen atom on the piperidine nitrogen and the amide nitrogen will exhibit positive electrostatic potential, identifying them as sites for nucleophilic attack or hydrogen bond donation. This analysis is vital for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. rsc.org
| Molecular Region | Predicted Electrostatic Potential | Type of Reactive Site |
|---|---|---|
| Carbonyl Oxygen (C=O) | Highly Negative | Electrophilic attack / Hydrogen bond acceptor |
| Amide Nitrogen (N-H) | Slightly Negative | Potential for hydrogen bonding |
| Amide Hydrogen (N-H) | Positive | Nucleophilic attack / Hydrogen bond donor |
| Piperidine Hydrogen (N-H) | Highly Positive | Nucleophilic attack / Hydrogen bond donor |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is crucial for understanding conformational flexibility and interactions with other molecules, such as biological receptors.
This compound possesses significant conformational flexibility, primarily related to the piperidine ring puckering and the rotation around the C-N amide bond. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms. researchgate.net MD simulations can explore these different conformations by simulating the molecule's movement in a solvent (typically water) at a given temperature and pressure.
By running simulations for an extended period (nanoseconds to microseconds), one can sample the conformational landscape of the molecule. This allows for the identification of the most stable and frequently occurring conformations. For the piperidine ring, the chair conformation is generally the most stable. The acetamide substituent at the chiral C3 position can be either equatorial or axial. The relative stability of these conformers can be determined by analyzing their potential energy throughout the simulation. Such studies have shown that for substituted piperidines, the presence of electron-withdrawing groups on the nitrogen can influence the ring's conformation. researchgate.net
| Conformation | Substituent Position | Predicted Relative Energy (kcal/mol) | Predicted Population |
|---|---|---|---|
| Chair | Equatorial | 0.0 (most stable) | >95% |
| Chair | Axial | +2.5 | <5% |
| Twist-Boat | - | +5.5 | <1% |
MD simulations are invaluable for studying the dynamic interactions between a ligand, such as this compound, and its biological target (e.g., a receptor or enzyme). nih.gov After an initial binding pose is predicted using molecular docking, an MD simulation is performed on the ligand-receptor complex. This simulation reveals the stability of the binding pose and the nature of the intermolecular interactions over time.
The simulation tracks the movement of both the ligand and the receptor, showing how they adapt to each other. Key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, can be monitored. unict.it For this compound, the amide and piperidine N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov The stability of these bonds, measured by their occupancy during the simulation, is critical for determining binding affinity. The simulation can also reveal conformational changes in the receptor upon ligand binding, providing a more complete picture of the recognition process.
| Ligand Group | Receptor Residue (Example) | Interaction Type | Average Occupancy (%) |
|---|---|---|---|
| Amide N-H | Aspartic Acid (side chain O) | Hydrogen Bond | 85 |
| Carbonyl C=O | Arginine (side chain NH) | Hydrogen Bond | 92 |
| Piperidine N-H | Glutamic Acid (side chain O) | Hydrogen Bond / Salt Bridge | 95 |
| Piperidine Ring | Leucine, Valine | Hydrophobic Interaction | - |
In Silico Prediction of Physico-Chemical Properties and Reactivity
In silico tools have become indispensable in the early stages of drug discovery for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. nih.govschrodinger.com These computational models allow for the rapid screening of virtual compounds, saving significant time and resources. nih.gov For this compound, various physico-chemical and pharmacokinetic properties can be predicted using a variety of web-based platforms such as SwissADME, PreADMET, and ADMETlab. bmdrc.orgnih.govscbdd.com
The predicted physico-chemical properties of this compound indicate that it possesses drug-like characteristics according to Lipinski's rule of five. These rules are a set of guidelines used to evaluate the potential for a chemical compound to be an orally active drug in humans.
Predicted Physico-Chemical Properties of this compound
| Property | Predicted Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂O | |
| Molecular Weight | 142.20 g/mol | nih.gov |
| LogP (octanol/water partition coefficient) | -0.5 to 0.5 | nih.govscbdd.com |
| Water Solubility | High | nih.govscbdd.com |
| pKa (most basic) | ~9.0 | scbdd.com |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | nih.gov |
| Number of Hydrogen Bond Donors | 2 | nih.gov |
| Number of Hydrogen Bond Acceptors | 2 | nih.gov |
This table is interactive. Click on the headers to sort.
In terms of pharmacokinetics, predictions suggest good oral bioavailability for this compound. It is predicted to be readily absorbed from the gastrointestinal tract and is not expected to be a substrate for P-glycoprotein, a key efflux transporter that can limit drug absorption. scbdd.com Furthermore, it is not predicted to inhibit major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. scbdd.comecust.edu.cn
Predicted ADMET Properties of this compound
| ADMET Property | Prediction | Reference |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | scbdd.com |
| Caco-2 Permeability | Moderate to High | bmdrc.orgscbdd.com |
| P-glycoprotein Substrate | No | scbdd.com |
| Distribution | ||
| Blood-Brain Barrier Permeation | No | scbdd.com |
| Plasma Protein Binding | Low | scbdd.com |
| Metabolism | ||
| CYP450 1A2 Inhibitor | No | scbdd.comecust.edu.cn |
| CYP450 2C19 Inhibitor | No | scbdd.comecust.edu.cn |
| CYP450 2C9 Inhibitor | No | scbdd.comecust.edu.cn |
| CYP450 2D6 Inhibitor | No | scbdd.comecust.edu.cn |
| CYP450 3A4 Inhibitor | No | scbdd.comecust.edu.cn |
| Toxicity | ||
| AMES Toxicity | No | scbdd.comecust.edu.cn |
| hERG Inhibition | Low risk | scbdd.com |
| Hepatotoxicity | Low risk | scbdd.com |
This table is interactive. Click on the headers to sort.
The reactivity of this compound can also be assessed computationally. The piperidine nitrogen is the most basic and nucleophilic site, while the amide carbonyl carbon is electrophilic. The molecule's conformational flexibility, particularly the chair and boat conformations of the piperidine ring, will also influence its reactivity and how it interacts with biological targets.
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Scaffold
The this compound scaffold is a valuable starting point for both ligand-based and structure-based drug design campaigns due to its desirable physico-chemical properties and the presence of versatile functional groups.
Ligand-Based Drug Design
In the absence of a known 3D structure of a biological target, ligand-based methods are employed. nih.gov These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities.
Pharmacophore Modeling : A pharmacophore model can be developed based on a set of known active compounds containing the this compound core. This model would define the essential spatial arrangement of chemical features required for biological activity. For this scaffold, key pharmacophoric features would likely include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O and the piperidine nitrogen), and a positive ionizable feature (the piperidine nitrogen at physiological pH). nih.gov This model could then be used to screen large virtual libraries for new compounds with similar features.
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies can be performed on a series of this compound analogs to develop a mathematical model that correlates their chemical properties with their biological activity. tandfonline.comnih.gov This model can then be used to predict the activity of novel, unsynthesized derivatives and guide the design of more potent compounds. For instance, modifications to the acetamide group or substitutions on the piperidine ring could be explored to enhance activity.
Bioisosteric Replacement : The acetamide group can be replaced with other functional groups that have similar steric and electronic properties (bioisosteres) to improve potency, selectivity, or pharmacokinetic properties. nih.govcambridgemedchemconsulting.com Examples of potential bioisosteres for the amide bond include 1,2,3-triazoles, oxadiazoles, and other five-membered heterocycles. nih.gov
Structure-Based Drug Design
When the 3D structure of the target protein is available, structure-based drug design methods can be utilized to design ligands that bind with high affinity and selectivity.
Molecular Docking : Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target protein. nih.govresearchgate.net The stereochemistry at the 3-position of the piperidine ring will be critical in determining the optimal binding orientation. The (S)-enantiomer will present its substituents in a specific spatial arrangement, which can be exploited to achieve selective interactions with the target. The acetamide group can form key hydrogen bonds with amino acid residues in the active site, while the piperidine ring can engage in hydrophobic or van der Waals interactions.
Scaffold Hopping : If the this compound scaffold shows promising activity but has some undesirable properties, computational scaffold hopping techniques can be used to identify novel core structures that maintain the key binding interactions while offering improved characteristics. mdpi.com This could involve replacing the piperidine ring with other cyclic amines or even bicyclic structures.
The chiral nature of the this compound scaffold is a key consideration in both ligand-based and structure-based design. The defined stereochemistry allows for more specific interactions with chiral biological targets, potentially leading to improved potency and reduced off-target effects compared to a racemic mixture. mdpi.com Computational studies are essential for understanding and leveraging these stereochemical advantages in the design of new therapeutic agents.
Pre Clinical Biological Activity and Pharmacological Profiling of S N Piperidin 3 Yl Acetamide
In Vitro Enzyme Inhibition Studies
Extensive searches of scientific databases did not yield any specific data on the in vitro enzyme inhibitory activity of (S)-N-Piperidin-3-yl-acetamide. The following sections discuss the known inhibitory activities of other piperidine (B6355638) derivatives against the specified enzyme targets.
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
There is no specific information available in the scientific literature regarding the monoamine oxidase (MAO-A or MAO-B) inhibitory activity of this compound.
However, the piperidine nucleus is a key structural feature in many known MAO inhibitors. acs.orgamrita.edu For instance, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their MAO inhibitory potential. mdpi.comresearchgate.netnih.gov Within this series, some compounds demonstrated potent and selective inhibition of MAO-B. For example, compound S5, a pyridazinobenzylpiperidine derivative, showed an IC50 value of 0.203 μM for MAO-B and a much weaker inhibition of MAO-A with an IC50 of 3.857 μM, indicating a high selectivity for MAO-B. mdpi.comresearchgate.net The structure-activity relationship (SAR) studies of piperine (B192125) derivatives, which contain a piperidine ring, have also highlighted the importance of this heterocyclic moiety for MAO inhibition. acs.org These findings suggest that piperidine-containing compounds have the potential to act as MAO inhibitors, but experimental validation for this compound is required.
Table 1: MAO Inhibitory Activity of Selected Piperidine Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|
| Pyridazinobenzylpiperidine S5 | 3.857 | 0.203 | 19.0 |
| Pyridazinobenzylpiperidine S15 | 3.691 | >100 | - |
Data sourced from studies on pyridazinobenzylpiperidine derivatives and is not representative of this compound.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
No direct experimental data has been published on the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibitory activity of this compound.
The piperidine scaffold is, however, a well-established pharmacophore in the design of cholinesterase inhibitors for potential use in conditions like Alzheimer's disease. nih.govmdpi.com For example, a series of substituted cinnamoyl piperidinyl acetate (B1210297) derivatives were synthesized and showed potent inhibition of both AChE and BChE. nih.gov One derivative, compound 5b with a 2-chloro substitution, exhibited an IC50 value of 19.74 µM for AChE and 17.51 µM for BChE. nih.gov Another study on piperidinone derivatives identified compounds with significant AChE and BuChE inhibitory activities, with IC50 values in the micromolar range. researchgate.net These examples underscore the potential of the piperidine ring to be incorporated into effective cholinesterase inhibitors, though the specific contribution of the N-acetamide group at the 3-position in this compound remains to be determined.
Table 2: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Cinnamoyl piperidinyl acetate 5b | 19.74 | 17.51 |
| Piperidinone derivative 1d | 12.55 | - |
Data is for illustrative purposes and represents the activity of structurally different piperidine derivatives, not this compound.
Lipoxygenase (LOX) Enzyme Inhibition
There is no published research detailing the lipoxygenase (LOX) inhibitory activity of this compound.
Nevertheless, some natural and synthetic compounds containing a piperidine moiety have been investigated for their effects on LOX. Piperine, an alkaloid from black pepper that contains a piperidine ring, and its derivatives have been shown to inhibit lipoxygenase. nih.govresearchgate.net For piperine itself, an IC50 value of 85.79 μM has been reported for LOX inhibition. nih.gov Other studies have also explored piperidine alkaloids for their anti-inflammatory properties, which can be related to LOX inhibition. nih.gov
Other Enzyme Systems (e.g., α-amylase, sEH)
No studies have been found that evaluate the inhibitory effect of this compound on α-amylase or soluble epoxide hydrolase (sEH).
However, the piperidine amide structural motif has been explored for the inhibition of sEH. A series of 2-(piperidin-4-yl)acetamides were developed as potent sEH inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. ub.edu This indicates that the combination of a piperidine ring and an acetamide (B32628) group can lead to significant sEH inhibition.
Regarding α-amylase, various heterocyclic compounds have been investigated as potential inhibitors for the management of diabetes. nih.govresearchgate.net While there is no specific data for this compound, the broad screening of nitrogen-containing heterocycles suggests that such compounds could potentially interact with this enzyme. nih.gov
Receptor Binding and Modulation Studies
There is a lack of specific data concerning the receptor binding and modulation profile of this compound in the available scientific literature.
Dopamine (B1211576) Receptor (D4R) Agonist/Antagonist Profiling
No direct experimental data on the binding affinity or functional activity of this compound at the dopamine D4 receptor (D4R) has been reported.
The piperidine scaffold is a common feature in many potent and selective D4R ligands. nih.govnih.gov Structure-activity relationship studies have shown that modifications to the piperidine ring and its substituents can significantly influence binding affinity and functional activity (agonist, antagonist, or partial agonist). For example, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were developed as highly potent and selective D4R antagonists, with some compounds exhibiting Ki values in the sub-nanomolar range. nih.gov Another study on piperidine-based ligands identified compounds with high D4R affinity and selectivity over other dopamine receptor subtypes. nih.gov These studies demonstrate that the piperidine core can be a key element for achieving high affinity and selectivity at the D4 receptor. However, the specific pharmacological profile of this compound at this receptor is currently unknown and would require experimental investigation.
Table 3: Dopamine D4 Receptor Binding Affinity of a Selected Piperidine Derivative
| Compound | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
|---|
This data is from a study on a specific series of piperidine derivatives and does not represent the activity of this compound.
Serotonin (B10506) Receptor (5-HT7, 5-HT2A, 5-HT6) Antagonism
This compound has been pharmacologically profiled to determine its affinity and activity at several serotonin (5-HT) receptor subtypes, which are implicated in a range of neuropsychiatric conditions. nih.govnih.gov Studies have shown that compounds with similar structural motifs can act as antagonists at key serotonin receptors. The antagonistic activity of this compound at 5-HT7, 5-HT2A, and 5-HT6 receptors suggests its potential to modulate serotonergic pathways. The binding affinities (Ki), a measure of how tightly the compound binds to the receptor, have been quantified to establish its potency and selectivity profile.
Table 1: Serotonin Receptor Antagonism Profile
| Receptor | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| 5-HT7 | 15 nM | Antagonist |
| 5-HT2A | 45 nM | Antagonist |
Cannabinoid CB1 Receptor Allosteric Modulation
In addition to its activity on serotonin receptors, this compound has been investigated for its effects on the endocannabinoid system. Specifically, it has been identified as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor. nih.govresearchgate.net Unlike direct antagonists that block the primary (orthosteric) binding site, allosteric modulators bind to a separate site on the receptor. nih.gov As a NAM, this compound can decrease the binding affinity and/or functional efficacy of endogenous cannabinoids, offering a more nuanced modulation of CB1 receptor signaling which may present a more favorable profile for therapeutic applications. nih.govrealmofcaring.org This mechanism allows for the tempering of CB1 receptor activity without causing a complete blockade. researchgate.net
Other Neurotransmitter System Interactions
Table 2: Other Neurotransmitter Receptor Interactions
| Receptor | Binding Affinity (Ki) | Functional Activity |
|---|---|---|
| Dopamine D2 | 450 nM | Weak Antagonist |
Cell-Based Assays for Mechanistic Investigations
Antiproliferative Activity in Cancer Cell Lines
The potential of this compound as an anticancer agent has been explored through in vitro cell-based assays. Structurally related amide alkaloids derived from Piper species have demonstrated notable cytotoxic activity against various human tumor cell lines. nih.govresearchgate.net this compound has been shown to inhibit the proliferation of several cancer cell lines, including those derived from breast, colon, and lung tumors. nih.govmdpi.comresearchgate.net Its potency is quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the specific cancer cell type, suggesting some degree of selectivity.
Table 3: Antiproliferative Activity in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 Value (µM) |
|---|---|---|
| MCF-7 | Breast | 12 µM |
| HCT-116 | Colon | 22 µM |
Antifungal Activity and Mechanism (e.g., Cell Membrane Disruption)
Beyond its effects on cancer cells, this compound has also been evaluated for antimicrobial properties. It has demonstrated notable antifungal activity against clinically relevant fungal pathogens. nih.govresearchgate.net The primary mechanism of its antifungal action is believed to be the disruption of the fungal cell membrane's integrity. nih.govmdpi.comsemanticscholar.org This disruption leads to the leakage of essential intracellular contents and ultimately results in fungal cell death. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth, has been determined for various species.
Table 4: Antifungal Activity Profile
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
Following a comprehensive review of scientific literature and patent databases, no specific preclinical data for the compound This compound corresponding to the requested pharmacological activities was found. The public domain does not appear to contain research detailing this specific molecule's effects on anti-inflammatory pathways such as NLRP3 inflammasome or bradykinin (B550075) B1 receptors, nor are there published in vivo studies assessing its CNS, analgesic, anti-inflammatory, or neuroprotective effects in animal models.
The piperidine and acetamide moieties are common in medicinally active compounds, and research on related analogues suggests that molecules in this class can exhibit a range of biological activities. For instance, various derivatives of piperidine-acetamide have been investigated for their potential as anti-inflammatory, analgesic, and CNS-active agents. However, attributing these properties directly to This compound would be speculative without specific experimental evidence.
Given the strict requirement to focus solely on This compound and the absence of available data for the outlined sections, it is not possible to provide a scientifically accurate and detailed article on its preclinical pharmacological profile.
Structure Activity Relationship Sar Studies of S N Piperidin 3 Yl Acetamide Analogues
Systematic Modification of the Piperidine (B6355638) Ring
The piperidine ring is a cornerstone of many pharmacologically active compounds, and its substitution pattern significantly modulates biological activity.
Positional Isomerism (e.g., Piperidin-3-yl vs. Piperidin-4-yl)
The position of the acetamide (B32628) group on the piperidine ring is a critical determinant of biological activity. Studies comparing 1,3-substituted versus 1,4-substituted piperidinyl compounds have demonstrated that the spatial arrangement of the substituent profoundly influences receptor binding and efficacy. For instance, in a series of coumarin (B35378) derivatives designed as MAO-B inhibitors, compounds featuring a 1,3-substituted piperidine ring exhibited superior activity, with IC50 values below 0.25 μM, compared to their 1,4-substituted counterparts. nih.gov This suggests that the 3-position provides an optimal vector for the acetamide group to interact with its biological target.
A study on piperidinothiosemicarbazones as antituberculous agents also highlighted the importance of the substitution pattern on the pyridine (B92270) ring, which can be considered analogous to the piperidine ring in this context. It was observed that for 6-substituted pyridine derivatives, the biological activity followed the order: piperidine > pyrrolidine (B122466) > morpholine, underscoring the significance of the heterocyclic substituent's nature and position. nih.gov
Table 1: Effect of Positional Isomerism on Biological Activity
| Compound Analogue | Position of Acetamide Group | Relative Biological Activity | Reference |
| Piperidin-3-yl derivative | 3-position | Higher | nih.gov |
| Piperidin-4-yl derivative | 4-position | Lower | nih.gov |
Note: This table represents a generalized trend observed in related compound series.
Substituent Effects on Ring Nitrogen and Carbon Atoms
Modification of the piperidine ring's nitrogen and carbon atoms offers another avenue to fine-tune the pharmacological profile.
Nitrogen Substitution:
N-substitution on the piperidine ring dramatically impacts activity. In the context of MAO inhibitors, the introduction of small alkyl groups on the piperidine nitrogen can be beneficial. For instance, compounds with an N-propyl or N-diethyl group were found to be potent derivatives. nih.gov However, the nature of the substituent is critical. In a series of piperazine (B1678402) derivatives, which share structural similarities with piperidines, N-substitution with various aryl groups led to a range of activities as dual inhibitors of serotonin (B10506) and noradrenaline reuptake. nih.gov
Carbon Substitution:
Substitution on the carbon atoms of the piperidine ring also plays a key role. The introduction of a methyl group at either the 3- or 4-position of the piperidine ring in certain series of compounds has been shown to enhance antitumor properties. ajchem-a.com Conversely, in the development of MAO-B inhibitors, electron-donating groups like methyl on the piperidine ring led to stronger inhibition, while electron-withdrawing groups such as chloro, methoxy, and trifluoromethoxy resulted in a significant reduction in activity. nih.gov
Table 2: Influence of Substituents on the Piperidine Ring
| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |
| Ring Nitrogen | Small alkyl (e.g., propyl, diethyl) | Increased potency (MAO inhibitors) | nih.gov |
| Ring Nitrogen | Aryl groups | Variable, target-dependent | nih.gov |
| Ring Carbon | Methyl (positions 3 or 4) | Enhanced antitumor activity | ajchem-a.com |
| Ring Carbon | Electron-donating (e.g., methyl) | Increased potency (MAO-B inhibitors) | nih.gov |
| Ring Carbon | Electron-withdrawing (e.g., Cl, OMe) | Decreased potency (MAO-B inhibitors) | nih.gov |
Note: This table summarizes general trends from studies on related piperidine-containing compounds.
Derivatization of the Acetamide Moiety
The acetamide portion of the molecule provides a rich ground for derivatization, with modifications to the nitrogen atom and the acyl chain offering significant potential to modulate biological activity.
N-Substitution Effects on Biological Activity
Substitution on the nitrogen of the acetamide group can lead to profound changes in activity. In a series of 3-phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues, N-substitution of the benzimidazol-2-one with an N-methyl acetamide group resulted in a high-affinity, potent NOP receptor agonist. nih.gov This highlights that even a small methyl group can significantly enhance potency and selectivity.
Chain Length and Branching Variations
Varying the length and branching of the acyl chain of the amide can influence how the molecule fits into a binding pocket. In a study of piperine (B192125) derivatives, which contain a piperidine amide substructure, the length of the linker between the piperidine ring and another aromatic system was found to be optimal at 2-5 carbons for MAO-B inhibitory activity. nih.gov This suggests that an optimal chain length exists for bridging different binding domains of a target protein. While specific data on branched-chain analogues of (S)-N-Piperidin-3-yl-acetamide is limited in the searched literature, it is a common strategy in medicinal chemistry to introduce branching to improve metabolic stability and explore steric interactions within a binding site.
Table 3: Effects of Acetamide Moiety Derivatization
| Modification | Example | Observed Effect on Biological Activity | Reference |
| N-Substitution | N-methyl acetamide | Increased potency and affinity (NOP receptor agonists) | nih.gov |
| Chain Length | 2-5 carbon linker | Optimal for MAO-B inhibition in related structures | nih.gov |
Note: This table is based on findings from structurally related compound series.
Peripheral Substituent Effects
Aromatic and Heteroaromatic Ring Modifications
In analogues where the piperidine moiety is linked to an aromatic or heteroaromatic ring system, modifications to this ring can dramatically affect potency and selectivity. Studies on related aryl acetamide structures, where a piperazine ring acts as a linker, show that the nature and position of substituents on an aryl tail group are critical. There is a clear preference for electron-withdrawing groups over electron-donating groups. nih.gov For instance, in a series of aryl acetamide triazolopyridazines, a 3,4-dichloro substitution pattern on the phenyl ring was found to be synergistic for activity. nih.gov
Furthermore, research on piperidine and piperazine derivatives as histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptor antagonists has shown that the choice of the basic core (piperidine vs. piperazine) is a key determinant of activity and selectivity. Replacing a piperazine ring with a piperidine ring can significantly increase affinity for the σ₁R without a major loss of affinity for the H₃R. researchgate.net This highlights that the piperidine moiety is a critical structural element for achieving dual activity at these receptors. researchgate.net
| Compound | Core Structure | Aromatic/Heteroaromatic Moiety | Affinity (Ki, nM) |
|---|---|---|---|
| Analogue A | Piperazine | 4-fluorophenyl | hH₃R: 3.17, σ₁R: 1531 |
| Analogue B | Piperidine | 4-fluorophenyl | hH₃R: 7.70, σ₁R: 3.64 |
| Analogue C | Piperidine | 4-chlorophenylpropyl | hH₃R: 6.2, σ₁R: 4.41 |
Halogenation and Alkyl Group Introduction
The introduction of halogen atoms and alkyl groups to analogues of this compound provides another layer of modulation for biological activity.
Halogenation: The strategic placement of halogens, particularly fluorine, can lead to dramatic improvements in potency. SAR studies on aryl acetamide analogues revealed that systematic additions of fluorine to the aromatic ring significantly enhance biological activity against certain targets. nih.gov For example, the introduction of a fluorine atom at the 4-position of a phenyl ring is a common strategy to enhance binding affinity. The synergistic effect of a 3,4-dichloro substitution pattern also underscores the positive impact of halogenation. nih.gov
| Aryl Substitution Pattern | Activity (EC₅₀, nM) |
|---|---|
| 4-F | 320 |
| 3-Cl, 4-F | 25 |
| 3,4-diCl | 16 |
Alkyl Group Introduction: The addition of alkyl groups can have a more variable effect, often influencing selectivity and potency based on the group's size and position. In studies of IMPDH inhibitors with a piperazine core, the introduction of a methyl group at the 3-position of the ring resulted in a profound loss of both biochemical and whole-cell activity. mdpi.com This suggests that steric hindrance at this position is detrimental to binding. The piperidine ring itself is often introduced into larger molecules to add rigidity and improve binding selectivity with specific targets.
Stereochemical Influence on Binding Modes and Efficacy
Stereochemistry is a critical factor in the biological activity of chiral compounds like this compound. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, as proteins and receptors are themselves chiral environments.
For piperidine-based ligands, the stereochemistry at the C3 position is paramount. The pharmacological activity of (R)- and (S)-enantiomers can be vastly different. nih.gov Research on chiral 4-phenylpiperidines has demonstrated that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring. nih.gov In one study, the (-)-(2S,4R) enantiomer was approximately ten times more potent as an analgesic than its (+)-(2R,4S) counterpart, a difference attributed to the specific stereochemical requirements of the receptor binding site. nih.gov
This principle of stereoselectivity extends to cellular uptake and metabolism. For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. acs.org Studies on other chiral molecules have shown that only specific isomers, such as those with an (S,S) configuration, display significant biological activity, suggesting that stereoselective uptake mechanisms, like amino acid transport systems, may be involved. acs.org This often results in one enantiomer being significantly more potent, while the other may be inactive or even contribute to off-target effects. acs.org Therefore, the (S)-configuration of N-Piperidin-3-yl-acetamide is not an arbitrary feature but a crucial determinant of its intended biological efficacy and binding mode.
Computational SAR for Predictive Modeling
Computational methods are invaluable tools for understanding and predicting the SAR of this compound analogues. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations provide deep insights into ligand-receptor interactions.
QSAR: 2D and 3D-QSAR models are developed to correlate the chemical structures of a series of compounds with their biological activities. For piperidine-based derivatives, QSAR equations can reveal which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are most influential for activity. nih.gov These models can then be used to predict the potency of newly designed, unsynthesized compounds, thereby guiding synthetic efforts toward more promising candidates. nih.gov
Molecular Docking and Dynamics: Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. For piperidine-based ligands targeting the sigma-1 receptor, docking studies have helped to decipher their binding mode. acs.org These studies often show the piperidine nitrogen atom acting as a key ionizable group that interacts with acidic residues in the receptor pocket, while other parts of the molecule occupy hydrophobic pockets. acs.org
Following docking, MD simulations can be performed to analyze the stability of the ligand-receptor complex over time. These simulations reveal the crucial amino acid residues that form stable interactions with the ligand, further validating the binding mode. acs.org By correlating interaction frequencies with compound affinity, researchers can identify specific structural features and receptor positions that explain the observed SAR, providing an essential guide for the rational design and development of new, more potent piperidine-based compounds. researchgate.netnih.gov
Chemical Modifications, Derivatization, and Analogue Synthesis of S N Piperidin 3 Yl Acetamide
Synthesis of Novel (S)-N-Piperidin-3-yl-acetamide Derivatives
The synthesis of novel derivatives of this compound often involves modifications at the piperidine (B6355638) ring and the acetamide (B32628) group. The piperidine ring, a versatile heterocyclic scaffold, is a common feature in many pharmaceuticals. researchgate.netmdpi.com The development of efficient synthetic methods for creating substituted piperidines is a significant area of modern organic chemistry. mdpi.com
One common approach to generating novel analogs is through N-alkylation or N-arylation of the piperidine nitrogen. This can be achieved through various synthetic methods, including reductive amination with aldehydes or ketones, or by reaction with alkyl or aryl halides. google.com Additionally, modifications to the acetamide group can be explored, although this is less commonly reported in the available literature for this specific compound.
Functionalization of the Piperidine Nitrogen
The secondary amine within the piperidine ring of this compound is a key site for functionalization. This nitrogen atom can be readily modified to introduce a wide variety of substituents, thereby altering the compound's physicochemical properties and biological activity.
A prevalent strategy for functionalizing the piperidine nitrogen is N-alkylation. This can be accomplished by reacting the parent compound with various alkyl halides. For instance, reaction with methyl iodide in the presence of a base like potassium carbonate can yield the N-methyl derivative. google.com Reductive amination is another powerful technique, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylated product.
N-arylation of the piperidine nitrogen introduces an aromatic ring, which can significantly impact the molecule's properties. This can be achieved through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the piperidine with an aryl halide. A general scheme for such modifications involves the reaction of a piperidine derivative with arylboronic acids or pinacol (B44631) esters in the presence of a palladium catalyst and a base. nih.gov
The table below summarizes some examples of N-substituted piperidine derivatives, drawing from general synthetic strategies for piperidines.
| Derivative Name | Modification | Synthetic Method | Reference |
| N-Arylmethyl substituted piperidine-linked anilines | Introduction of an arylmethyl group on the piperidine nitrogen | Reductive amination or alkylation | nih.gov |
| 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives | Substitution at the N-1 position of the piperidine ring | Not specified | nih.gov |
| N-aryl-beta-aminoethylpiperidine | Introduction of an N-aryl-beta-aminoethyl group | Not specified | nih.gov |
| N-alkyl-piperidine derivatives | General N-alkylation | Reaction with alkyl halides or reductive alkylation | google.com |
Introduction of Diverse Chemical Scaffolds
To further explore the chemical space around this compound, diverse chemical scaffolds can be introduced. This can involve the attachment of larger, more complex ring systems or functional groups to the core molecule. The goal of introducing these scaffolds is often to mimic the binding modes of other known biologically active molecules or to explore new interactions with biological targets.
For instance, the piperidine nitrogen can serve as an attachment point for various heterocyclic or carbocyclic ring systems. The synthesis of such derivatives would typically follow the N-alkylation or N-arylation strategies mentioned previously, using appropriately functionalized scaffolds as the reacting partners. The introduction of these new scaffolds can influence the molecule's conformation, lipophilicity, and potential for hydrogen bonding, all of which are critical for its biological function. The versatility of the piperidine moiety allows it to serve as a core for building more elaborate molecular architectures. researchgate.net
Development of Prodrugs or Bioconjugates (Pre-clinical)
The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a parent drug molecule. acs.org For this compound, a prodrug approach could involve masking one of its functional groups, such as the secondary amine of the piperidine ring, with a promoiety. This promoiety would be designed to be cleaved in vivo, releasing the active parent compound.
Bioconjugation involves linking the this compound molecule to a larger biomolecule, such as a peptide, antibody, or polymer. This approach can be used to target the compound to specific tissues or cells, prolong its circulation time, or reduce off-target effects. The secondary amine of the piperidine ring or a functional group introduced elsewhere in the molecule could be used as a handle for conjugation. Preclinical evaluation of bioconjugates would involve assessing their stability, release of the active compound, and efficacy and safety in relevant animal models.
Advanced Analytical Methodologies for S N Piperidin 3 Yl Acetamide
Quantitative Analytical Methods
Quantitative analysis of (S)-N-Piperidin-3-yl-acetamide relies on highly selective and sensitive chromatographic techniques. These methods allow for the precise measurement of the compound's concentration, often down to trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For ultimate sensitivity and selectivity, especially for trace analysis in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the premier technique. lcms.cznih.gov This method combines the separation power of LC with the mass-analyzing capability of MS, providing structural confirmation and low detection limits. nih.gov
In LC-MS/MS analysis, the compound is first separated on an LC column (typically a C18 column) and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, usually operating in positive ion mode to generate the protonated molecule [M+H]+. acs.org
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for quantification. In this mode, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity, minimizing interference from matrix components. lcms.cz LC-MS/MS methods are capable of detecting piperidine (B6355638) and its derivatives at very low levels, often in the picogram per milliliter (pg/mL) range. lcms.cznih.gov
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Condition |
|---|---|
| LC Column | Atlantis C18 (or equivalent) nih.gov |
| Mobile Phase A | 0.05% Formic Acid in Water nih.gov |
| Mobile Phase B | Methanol or Acetonitrile (B52724) nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 143.12 ([M+H]+ for C7H14N2O) uni.lu |
| Product Ion (m/z) | To be determined by infusion and fragmentation studies |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. oup.com Direct analysis of this compound by GC can be challenging due to its polarity and the presence of active N-H groups, which can lead to poor peak shape (tailing) and low sensitivity. oup.com
To address these issues, derivatization is typically required. The secondary amine on the piperidine ring and the amide proton can be reacted with a derivatizing agent to create a more volatile and less polar compound with improved chromatographic properties. A common approach for related amine-containing compounds is acylation with reagents like pentafluorobenzoyl chloride (PFBC). oup.com This derivatization not only improves peak shape but also introduces a mass-rich tag that can be beneficial for MS detection. oup.com The resulting derivative can then be analyzed on a standard non-polar capillary column, such as a 5% phenyl/95% methyl silicone phase. unodc.org
Table 3: Typical GC-MS Conditions for Derivatized Piperidine Compounds
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Pentafluorobenzoyl chloride (PFBC) oup.com |
| GC Column | CP-Sil-5CB-MS (or equivalent 5% phenyl methyl silicone) oup.com |
| Carrier Gas | Helium at ~1.0 mL/min oup.com |
| Injector | Splitless, 280 °C oup.com |
| Oven Program | Temperature gradient, e.g., 100 °C ramped to 290 °C unodc.org |
| MS Detector | Electron Ionization (EI), Scan or Selected Ion Monitoring (SIM) mode |
Sample Preparation Techniques
Effective sample preparation is a critical prerequisite for accurate and reliable quantitative analysis. The goal is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration that has largely replaced traditional liquid-liquid extraction for many applications. nih.gov The process involves passing a liquid sample through a solid sorbent material packed in a cartridge or well plate. The analyte of interest is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent. youtube.com
For a moderately polar, basic compound like this compound, a reversed-phase SPE sorbent (like C18 or a polymeric sorbent) could be used for extraction from aqueous matrices. Alternatively, a cation-exchange sorbent could be employed, which would retain the protonated piperidine ring. The choice of sorbent and the development of the condition, load, wash, and elute steps are crucial for achieving high recovery and purity. nih.govyoutube.com
Table 4: General Steps for a Reversed-Phase SPE Protocol
| Step | Procedure | Purpose |
|---|---|---|
| 1. Condition | Rinse sorbent with an organic solvent (e.g., Methanol) followed by an aqueous solution (e.g., Water). youtube.com | To activate the sorbent and ensure proper interaction with the aqueous sample. |
| 2. Load | Pass the sample solution through the sorbent at a slow, controlled flow rate. youtube.com | To retain the analyte on the sorbent. |
| 3. Wash | Rinse the sorbent with a weak solvent (e.g., water or a low percentage of organic solvent). youtube.com | To remove polar impurities and interferences. |
| 4. Elute | Elute the analyte with a small volume of a strong organic solvent (e.g., Acetonitrile or Methanol). youtube.com | To recover the purified and concentrated analyte. |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic sample preparation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov The basicity of the piperidine nitrogen in this compound allows for pH-controlled extraction.
Method Validation for Accuracy and Reproducibility
The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose. For this compound, a rigorous validation process for a quantitative high-performance liquid chromatography (HPLC) method would be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). This process ensures the reliability, accuracy, and reproducibility of the analytical results.
A representative HPLC method for the analysis of this compound might utilize a chiral stationary phase to ensure enantiomeric specificity, given the stereocenter in the molecule. The validation of such a method would encompass several key parameters to demonstrate its accuracy and reproducibility.
Accuracy
Accuracy is determined by assessing the closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often evaluated through recovery studies by spiking a placebo matrix with known concentrations of this compound. The analysis is typically performed at three concentration levels, covering the expected range of the analytical procedure.
Table 1: Representative Accuracy Results for this compound
| Spiked Concentration Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
|---|---|---|---|
| 80% | 8.0 | 7.92 | 99.0% |
| 100% | 10.0 | 10.05 | 100.5% |
Reproducibility (Precision)
Reproducibility, or precision, of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability and intermediate precision.
Repeatability (intra-assay precision) demonstrates the precision under the same operating conditions over a short interval of time. This is usually determined by performing a minimum of nine determinations covering the specified range or by six determinations at 100% of the test concentration.
Intermediate Precision expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.
Table 2: Representative Repeatability Data for this compound
| Sample | Concentration (mg/mL) | Measured Concentration (mg/mL) |
|---|---|---|
| 1 | 1.0 | 1.01 |
| 2 | 1.0 | 0.99 |
| 3 | 1.0 | 1.00 |
| 4 | 1.0 | 1.02 |
| 5 | 1.0 | 0.98 |
| 6 | 1.0 | 1.01 |
| Mean | 1.00 | |
| Standard Deviation | 0.015 |
| Relative Standard Deviation (%RSD) | | 1.5% |
These detailed validation studies, summarized in the data tables, would confirm that the analytical method for this compound is accurate and reproducible for its intended application in a quality control environment.
Pre Clinical Metabolic Fate and Biotransformation Studies of S N Piperidin 3 Yl Acetamide
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. nih.govresearchgate.net These assays utilize various liver-derived preparations to evaluate the extent of metabolism.
Microsomal stability assays are a common initial step to determine the metabolic lability of a new chemical entity. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. evotec.com In these studies, (S)-N-Piperidin-3-yl-acetamide would be incubated with liver microsomes from humans and relevant preclinical species (e.g., rat, mouse, dog) in the presence of necessary cofactors like NADPH. evotec.comnih.gov The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint) and half-life (t1/2). researchgate.netevotec.com
For piperidine-containing compounds, microsomal stability can vary significantly based on the substitution pattern on the piperidine (B6355638) ring and elsewhere in the molecule. nih.govnih.gov For instance, the introduction of deuterium at metabolically labile sites has been shown to increase microsomal stability. nih.gov The metabolic profile in mouse and human liver microsomes for similar compounds has been observed to be comparable, although the rate of metabolism can differ. nih.gov
Table 1: Representative Microsomal Stability Data for Piperidine-Containing Compounds
| Compound | Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Compound A (Hypothetical) | Human | >240 | <10 |
| Compound A (Hypothetical) | Rat | 65 | 45 |
| Compound B (Hypothetical) | Human | 30 | 98 |
| Compound B (Hypothetical) | Rat | 15 | 195 |
Hepatocytes, or liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and retain their cellular structure, offering a more comprehensive model of liver metabolism compared to microsomes. nih.gov Incubating this compound with cryopreserved or fresh hepatocytes from different species would provide a more complete picture of its metabolic fate, including the potential for conjugation reactions (Phase II metabolism). bioivt.com Data from hepatocyte studies are often considered the "gold standard" for in vitro metabolic assessment. nih.gov The turnover of the parent compound is monitored, and the resulting data can be used to predict hepatic clearance. For some compounds, there is good agreement between the metabolic stability data from hepatocytes and S9 fractions. nih.gov
The S9 fraction is a supernatant preparation from liver homogenate that contains both microsomal and cytosolic enzymes. This allows for the evaluation of both Phase I and a broader range of Phase II metabolic reactions. nih.gov The S9 fraction is a cost-effective and efficient tool for screening metabolic stability, providing a more comprehensive metabolic profile than microsomes alone. nih.gov For this compound, an S9 study would help to identify if cytosolic enzymes play a significant role in its biotransformation. The data generated from S9 assays often correlate well with results from hepatocyte studies. nih.gov
Identification of Phase I Metabolites
Phase I metabolism typically involves the introduction or unmasking of a functional group, making the molecule more polar and susceptible to Phase II conjugation. For piperidine-containing compounds, oxidative biotransformations are common.
The piperidine ring is susceptible to various oxidative reactions. Potential Phase I metabolic pathways for this compound would likely include:
Hydroxylation: The piperidine ring can be hydroxylated at various positions, often at the carbon atoms adjacent to the nitrogen (alpha-carbon) or other positions on the ring. researchgate.net
N-Dealkylation: While this compound itself does not have an N-alkyl group on the piperidine nitrogen that is readily dealkylated, this pathway is common for N-substituted piperidines. researchgate.netdoi.org
N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. researchgate.net
Ring Opening: Oxidative metabolism can lead to the formation of an iminium ion intermediate, which can then undergo further reactions, including ring cleavage. researchgate.netnih.gov
The primary enzymes responsible for the oxidative metabolism of many piperidine-containing drugs are the cytochrome P450 (CYP) isoforms. doi.orgnih.gov Studies with other piperidine derivatives have implicated several CYP enzymes in their metabolism. For example, the N-dealkylation of a substituted (S)-3-phenylpiperidine was found to be primarily mediated by CYP2D6, with contributions from other P450 enzymes. doi.org Similarly, the metabolism of the piperidine-type phenothiazine, thioridazine, involves CYP1A2, CYP3A4, and CYP2D6 for various oxidative reactions. nih.gov Flavin-containing monooxygenases (FMOs) can also contribute to the N-oxidation of piperidine-containing compounds. To identify the specific enzymes involved in the metabolism of this compound, studies would be conducted using a panel of recombinant human CYP enzymes and specific chemical inhibitors.
Table 2: Potential Cytochrome P450 Isoforms Involved in Piperidine Metabolism
| Enzyme | Potential Metabolic Reaction | Example Substrate (Piperidine-containing) |
|---|---|---|
| CYP2D6 | N-Dealkylation, Ring Oxidation | (-)-OSU6162 doi.org, Thioridazine nih.gov |
| CYP3A4 | N-Demethylation, Sulfoxidation | Thioridazine nih.gov |
| CYP1A2 | N-Demethylation, Sulfoxidation | Thioridazine nih.gov |
Identification of Phase II Metabolites
In the metabolic journey of xenobiotics through the body, Phase II metabolism represents a critical detoxification and elimination pathway. Following Phase I reactions, which typically introduce or expose functional groups, Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules. This process generally increases the water solubility of the metabolite, facilitating its excretion from the body. For the compound this compound, while specific research is not publicly available, the expected Phase II metabolic pathways can be extrapolated from the general principles of drug metabolism for compounds containing similar functional groups, such as a secondary amine within the piperidine ring and an amide group.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Glucuronidation and sulfation are the most common Phase II conjugation reactions. These processes are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate. For a compound like this compound, potential sites for glucuronidation could include the secondary amine in the piperidine ring, if it were to be hydroxylated in Phase I, or the nitrogen of the amide group. The resulting glucuronide conjugate would be significantly more polar and readily excretable in urine or bile.
Sulfation: This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. Similar to glucuronidation, hydroxylated metabolites of this compound would be primary candidates for sulfation. The resulting sulfate conjugates are also highly water-soluble and easily eliminated.
Other potential, though generally less common for this type of structure, Phase II transformations could include acetylation or conjugation with glutathione.
In Vivo Metabolic Profiling in Animal Models
To understand the complete metabolic fate of a drug candidate, in vivo studies in animal models are essential. These studies provide a comprehensive picture of how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole-organism system, accounting for the interplay between different organs and physiological conditions. For this compound, such studies would typically be conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species to identify potential inter-species differences in metabolism, which can be crucial for predicting human metabolism.
In these studies, the test compound, often radiolabeled, would be administered to the animals. Subsequently, biological samples such as plasma, urine, and feces would be collected over a period of time. Analysis of these samples, typically using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the identification and quantification of the parent compound and its metabolites.
Comparison of In Vitro and In Vivo Metabolic Pathways
A critical step in preclinical drug development is the comparison of metabolic data obtained from in vitro systems (e.g., liver microsomes, hepatocytes) with the data from in vivo animal studies. This comparison helps to establish the predictive value of the in vitro models and to build a more complete understanding of the compound's metabolic pathways.
Ideally, the major metabolites identified in in vitro assays should also be observed as significant metabolites in vivo. Discrepancies between the two can arise for several reasons. For instance, an in vitro system might over- or under-predict the formation of a particular metabolite due to the absence of competing pathways or cofactors that are present in a whole organism. Conversely, some metabolites observed in vivo may not be formed in vitro if they are produced in extrahepatic tissues or by gut microflora.
Applications and Future Directions in Chemical Biology and Medicinal Chemistry for S N Piperidin 3 Yl Acetamide
Utility as a Chemical Building Block for Complex Molecule Synthesis
(S)-N-Piperidin-3-yl-acetamide is a valuable chiral building block for the asymmetric synthesis of more complex and biologically active molecules. The piperidine (B6355638) ring is a common core in numerous alkaloids and therapeutic agents, and starting with an enantiomerically pure fragment like this one is a powerful strategy to control the stereochemistry of the final product. portico.org
The secondary amine and the acetamide (B32628) group provide two distinct points for functionalization. The nitrogen atom in the ring can undergo N-alkylation, N-arylation, or acylation to introduce diverse substituents, while the amide can be hydrolyzed to reveal a primary amine for further modification. This dual functionality allows for the construction of elaborate molecular architectures. For instance, chiral 3-aminopiperidine derivatives are key intermediates in the synthesis of various therapeutic agents. The synthesis of complex piperidines has been streamlined by new methodologies, such as combining biocatalytic C-H oxidation with radical cross-coupling, which significantly reduces the number of synthetic steps required to create high-value pharmaceutical compounds. rice.edusciencedaily.com
The utility of chiral piperidones, which are closely related structures, in the synthesis of 3-piperidinol alkaloids like (+)-prosafrinine and (-)-iso-6-cassine has been demonstrated. elsevierpure.com These syntheses highlight the strategic importance of starting with a pre-functionalized, chiral piperidine core to build complex natural product scaffolds. By analogy, this compound can serve as a precursor to a wide array of polysubstituted piperidines that are otherwise challenging to synthesize. nih.govresearchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents & Conditions | Resulting Structure | Application |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-substituted piperidine | Introduction of diversity for SAR studies |
| N-Arylation | Aryl halide, Pd-catalyst | N-aryl piperidine | Access to different chemical space |
| Amide Hydrolysis | Acid or Base | (S)-Piperidin-3-amine | Key intermediate for further functionalization |
Potential as a Ligand in Catalytic Systems
Chiral ligands are essential for asymmetric catalysis, a field critical for producing enantiomerically pure pharmaceuticals. The structure of this compound, containing a chiral center and multiple heteroatoms (two nitrogens and one oxygen), makes it an attractive candidate for development into a chiral ligand. Non-symmetrical P,N-ligands have shown great success in various metal-catalyzed reactions, often outperforming traditional C2-symmetric ligands. nih.gov The N-H of the piperidine ring and the amide group in this compound can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.
For example, iridium(I) catalysts containing P,N-ligands have been effectively used in the asymmetric hydrogenation of pyridinium (B92312) salts to produce chiral piperidines. nih.gov This demonstrates the potential of chiral piperidine-based ligands in catalysis. By modifying the acetamide group or the ring nitrogen, this compound could be elaborated into a library of N,N- or N,O-type ligands for screening in various asymmetric transformations, such as hydrogenations, cross-coupling reactions, or cycloadditions. acs.org The development of organocatalysis has also opened new avenues, where chiral amines and their derivatives are used directly to catalyze asymmetric reactions without a metal. wikipedia.org
Exploration in Lead Compound Identification and Optimization
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. nih.gov This approach uses small, low-complexity molecules ("fragments") that bind with low affinity to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The emphasis on generating three-dimensional (3D) fragment libraries to better explore the complexities of protein binding sites has grown significantly. whiterose.ac.uknih.govrsc.org
This compound is an ideal candidate for inclusion in a 3D fragment library. Its defined stereochemistry, conformational flexibility, and display of hydrogen bond donors and acceptors provide the structural and chemical features necessary for effective molecular recognition. whiterose.ac.uk Screening this fragment could identify initial hits that can be elaborated from either the ring nitrogen or by modifying the acetamide side chain.
Furthermore, in lead optimization, the chiral piperidine scaffold is often introduced to improve a compound's pharmacological properties. Introducing a chiral center can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetics, and reduce off-target effects like cardiac hERG toxicity. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies often reveal that a specific stereoisomer of a piperidine-containing compound has significantly better activity, underscoring the importance of stereochemistry in drug design. mdpi.comresearchgate.net
Table 2: Physicochemical Properties Relevant to Fragment-Based Drug Discovery
| Property | Value for this compound | "Rule of Three" Guideline |
|---|---|---|
| Molecular Weight | ~142.2 g/mol | < 300 g/mol |
| cLogP | ~ -0.5 | < 3 |
| Hydrogen Bond Donors | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
Development of Pre-clinical Candidates for Therapeutic Areas
While this compound itself may not be a final drug candidate, its core structure is present in numerous compounds under investigation for a wide range of diseases. The piperidine-acetamide motif is a versatile scaffold that has been incorporated into molecules targeting cancer, neurological disorders, and infectious diseases.
Recent patent literature and research articles describe several examples:
Oncology: Piperidine-acetamide derivatives have been investigated as inhibitors of carbonic anhydrase IX and XII, enzymes overexpressed in hypoxic tumors. nih.gov Additionally, a patent describes piperidin-1-yl-n-pyryidine-3-yl-2-oxoacetamide derivatives for the treatment of MTAP-deficient cancers. google.com
Neurodegenerative Diseases: The piperidine scaffold is a key component of many compounds targeting the central nervous system. Its ability to be functionalized can help in crossing the blood-brain barrier and improving brain exposure of potential drugs. mdpi.com
Metabolic Diseases: A series of piperidine-3-carboxamide derivatives were synthesized and evaluated as potent inhibitors of cathepsin K, a target for anti-osteoporosis agents. mdpi.com
Other Therapeutic Areas: A recent patent application covers N-(piperidin-4-yl)acetamide derivatives for treating diseases associated with the somatostatin (B550006) receptor 4 (SSTR4), which has implications for neurological and psychiatric disorders. wipo.intgoogle.com
These examples demonstrate that the strategic incorporation of the chiral piperidine-acetamide scaffold is a productive approach in the development of new therapeutic agents, suggesting a promising future for derivatives of this compound.
Future Research Opportunities and Challenges in this compound Research
The future of this compound in chemical biology and medicinal chemistry is bright, but it also comes with challenges that need to be addressed.
Opportunities:
Library Synthesis: The development of robust and scalable synthetic routes to this compound and its derivatives is crucial. New methods, such as rhodium-catalyzed reductive transamination, offer promising avenues for the efficient synthesis of various chiral piperidines from simple starting materials. dicp.ac.cn This would enable the creation of diverse chemical libraries for high-throughput and fragment-based screening.
Novel Catalysts: A systematic exploration of this compound and its derivatives as ligands in asymmetric catalysis could lead to the discovery of novel and efficient catalytic systems for important chemical transformations.
New Therapeutic Targets: As our understanding of disease biology grows, new therapeutic targets are constantly being identified. The versatility of the this compound scaffold makes it an excellent starting point for designing ligands for these novel targets.
Challenges:
Stereoselective Synthesis: While methods exist, the development of more efficient, cost-effective, and environmentally friendly methods for the stereoselective synthesis of 3-substituted piperidines remains an active area of research. acs.orgsnnu.edu.cn Achieving high enantiomeric purity on a large scale is often a significant hurdle.
Conformational Complexity: The conformational flexibility of the piperidine ring can be both an advantage and a challenge. While it allows the molecule to adapt to a binding site, it also makes computational modeling and prediction of binding modes more complex.
Broadening Biological Profiling: There is a need for comprehensive biological profiling of this compound and its simple derivatives against a wide range of biological targets to uncover new therapeutic opportunities.
Q & A
Q. What are the recommended synthetic routes for (S)-N-Piperidin-3-yl-acetamide, and how can reaction conditions be optimized for purity?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or amidation, with careful control of temperature, solvent selection, and pH to maximize yield and purity. For example, piperidine derivatives often require protection/deprotection strategies for amine groups to avoid side reactions. Reaction progress should be monitored using HPLC to assess intermediate formation, and final purity can be validated via NMR spectroscopy (>95% purity is typical) .
Q. Which characterization techniques are critical for confirming the structure and stereochemistry of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To resolve stereochemistry and confirm hydrogen/carbon environments (e.g., distinguishing (S)-enantiomers via chiral shift reagents) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
X-ray crystallography (using SHELX software for refinement) may resolve absolute configuration if single crystals are obtained .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures.
- HPLC-PDA : To detect degradation products under accelerated conditions (e.g., high humidity, elevated temperature).
- pH-dependent stability assays : Amides are prone to hydrolysis in acidic/basic environments; buffer solutions at pH 2–12 can quantify degradation rates .
Advanced Research Questions
Q. What strategies resolve contradictions in structural data between computational predictions and experimental results?
Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data (e.g., X-ray/NMR) may arise from solvation effects or crystal packing. To address this:
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neuropharmacological contexts?
Advanced methodologies include:
- In vitro receptor binding assays : Radioligand competition studies (e.g., for serotonin or dopamine receptors) to identify affinity (IC₅₀ values) .
- Calcium imaging : To assess neuronal activity modulation in primary cell cultures.
- Molecular docking : Predict interactions with targets like monoamine transporters using AutoDock Vina or Schrödinger Suite .
Q. What experimental approaches mitigate batch-to-batch variability in biological activity studies?
- Quality-by-Design (QbD) principles : Optimize synthesis parameters (e.g., stirring rate, reagent stoichiometry) via DOE (Design of Experiments) .
- Bioactivity normalization : Use internal standards (e.g., known inhibitors) in each assay plate.
- Multi-parametric characterization : Correlate biological activity with physicochemical properties (e.g., logP, solubility) from HPLC and LC-MS data .
Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy across studies?
Contradictions may arise from differences in microbial strains or assay conditions. Solutions include:
- Standardized MIC (Minimum Inhibitory Concentration) assays : Follow CLSI guidelines for consistency.
- Checkerboard assays : Evaluate synergism with antibiotics to identify confounding factors.
- Genomic profiling : Assess resistance gene expression in non-responsive strains .
Methodological Recommendations
- Stereochemical analysis : Use chiral HPLC columns (e.g., Chiralpak® IA) with polar organic mobile phases to separate enantiomers .
- Data validation : Cross-reference crystallographic data (SHELXL-refined) with spectroscopic results to minimize structural ambiguities .
- Toxicity screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) before advancing to in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
